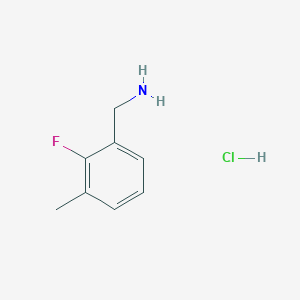

2-Fluoro-3-methylbenzylamine hydrochloride

Description

Properties

IUPAC Name |

(2-fluoro-3-methylphenyl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FN.ClH/c1-6-3-2-4-7(5-10)8(6)9;/h2-4H,5,10H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWXWRVJSNZYSEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)CN)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Fluoro-3-methylbenzylamine Hydrochloride: Synthesis, Applications, and Experimental Protocols

Introduction

In the landscape of modern medicinal chemistry and materials science, fluorinated organic compounds have established a position of paramount importance. The strategic incorporation of fluorine atoms into molecular scaffolds can profoundly influence key properties such as metabolic stability, lipophilicity, and binding affinity. 2-Fluoro-3-methylbenzylamine hydrochloride is a prime example of a versatile, fluorinated building block that provides researchers with a valuable tool for molecular design. Its structure, featuring a benzylamine core substituted with both fluorine and methyl groups, offers a unique combination of steric and electronic properties for creating diverse chemical libraries and targeting complex molecular architectures.

This guide provides an in-depth technical overview of this compound, designed for researchers, chemists, and drug development professionals. We will explore its chemical identity, synthesis, key applications, and provide a detailed, field-tested experimental protocol for its use in amide bond formation—a cornerstone reaction in pharmaceutical synthesis.

Compound Identification and Physicochemical Properties

Accurate identification is the foundation of reproducible science. 2-Fluoro-3-methylbenzylamine is most commonly handled and sold as its hydrochloride salt to improve stability and handling characteristics. The CAS Number typically refers to the free base.

| Property | Value | Source(s) |

| Product Name | This compound | - |

| CAS Number | 93071-80-8 (for free base) | [1][2][3] |

| Molecular Formula | C₈H₁₁ClFN | - |

| Molecular Weight | 175.63 g/mol | - |

| Free Base Formula | C₈H₁₀FN | [1][3] |

| Free Base MW | 139.17 g/mol | [1][3] |

| Appearance | Typically an off-white to white solid | General Knowledge |

| Hazard Class | 8 (Corrosive) | [3] |

Note: The molecular weight is calculated for the hydrochloride salt. The CAS number for the salt form may not be separately indexed; the free base CAS is universally used for identification.

Synthesis and Mechanistic Rationale

The synthesis of 2-Fluoro-3-methylbenzylamine typically proceeds via the reduction of a nitrile precursor, 2-fluoro-3-methylbenzonitrile. This route is favored due to the commercial availability of the starting materials and the high efficiency of nitrile reduction methodologies.

Proposed Synthetic Pathway:

The most direct and industrially scalable approach involves a two-step process starting from 2-fluoro-3-methylbenzoic acid.

-

Amidation & Dehydration to Nitrile: The carboxylic acid is first converted to a primary amide, which is then dehydrated to form the crucial nitrile intermediate.

-

Nitrile Reduction: The 2-fluoro-3-methylbenzonitrile is then reduced to the primary amine.

A mechanistically similar synthesis has been patented for the related compound 2-fluoro-3-bromo-benzylamine, which involves the reduction of the corresponding nitrile using borane dimethyl sulfide complex (BH₃·SMe₂)[4]. This highlights the robustness of nitrile reduction for producing benzylamines.

Causality in Reagent Selection: The choice of reducing agent is critical and depends on the desired scale and laboratory capabilities.

-

Borane Complexes (e.g., BH₃·SMe₂, BH₃·THF): These are excellent for nitrile reduction, offering high yields and good functional group tolerance. They are less reactive towards esters or other reducible groups than stronger hydrides.

-

Lithium Aluminum Hydride (LiAlH₄): A powerful, non-selective reducing agent that will efficiently reduce nitriles to primary amines. Its high reactivity requires stringent anhydrous conditions and careful quenching procedures.

-

Catalytic Hydrogenation (e.g., H₂, Raney Nickel or Pd/C): This method is highly effective, scalable, and environmentally benign ("green chemistry"). However, it requires specialized high-pressure reactor equipment.

Applications in Research and Drug Development

This compound serves as a crucial intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries[5][6]. The fluoromethyl-substituted phenyl ring is a valuable pharmacophore.

-

Medicinal Chemistry: The primary application is as a molecular scaffold. The amine handle allows for the straightforward introduction of this fluorinated moiety into a target molecule, typically through amide bond formation, reductive amination, or urea/thiourea formation[7]. The fluorine atom can enhance metabolic stability by blocking sites of oxidative metabolism and improve cell membrane permeability[8].

-

Lead Optimization: In drug discovery, chemists synthesize libraries of related compounds to fine-tune the properties of a lead molecule. Substituted benzylamines like this one are ideal for creating such libraries to probe structure-activity relationships (SAR).

-

Materials Science: Benzylamine derivatives are used in the synthesis of polymers and other advanced materials, where they can impart specific thermal or chemical resistance properties[6].

Experimental Protocol: Amide Coupling

This section provides a robust, self-validating protocol for a standard amide coupling reaction, a frequent application for this reagent. Amide bond formation is a cornerstone of medicinal chemistry[7].

Objective: To synthesize N-(2-fluoro-3-methylbenzyl)-benzamide from this compound and benzoic acid.

Reagents:

-

This compound

-

Benzoic Acid

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous Dichloromethane (DCM)

-

1M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Protocol Steps:

-

Reactant Preparation (Stoichiometry):

-

In a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve benzoic acid (1.0 eq) in anhydrous DCM.

-

Add HOBt (1.2 eq) and EDC (1.2 eq) to the solution. Stir for 15 minutes at room temperature. This pre-activates the carboxylic acid, which is crucial to prevent salt formation with the amine[9].

-

-

Amine Addition:

-

In a separate vial, suspend this compound (1.1 eq) in anhydrous DCM.

-

Add DIPEA (2.5 eq). The initial 1.0 eq of DIPEA neutralizes the HCl salt, while the subsequent 1.5 eq acts as the base for the coupling reaction.

-

Slowly add the amine solution to the activated carboxylic acid mixture.

-

-

Reaction Monitoring (Self-Validation):

-

Allow the reaction to stir at room temperature for 12-24 hours.

-

Monitor progress using Thin-Layer Chromatography (TLC). A typical mobile phase would be 30% Ethyl Acetate in Hexanes. The product spot should appear, and the starting material spots should diminish. This provides real-time validation of reaction progress[9].

-

-

Aqueous Workup:

-

Dilute the reaction mixture with additional DCM.

-

Transfer to a separatory funnel and wash sequentially with 1M HCl (to remove excess amine and DIPEA), saturated NaHCO₃ solution (to remove excess benzoic acid and HOBt), and finally brine.

-

Dry the separated organic layer over anhydrous MgSO₄.

-

-

Purification and Characterization (Self-Validation):

-

Filter off the MgSO₄ and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude material via flash column chromatography on silica gel.

-

Final Validation: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and LC-MS analysis.

-

Safety and Handling

This compound is classified as a corrosive substance (Hazard Class 8)[3][10]. Amines can cause severe skin burns and eye damage upon contact[11][12][13].

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (nitrile is generally sufficient for incidental contact), safety goggles meeting ANSI Z87.1 standards, and a lab coat[11][14]. If handling outside of a fume hood, respiratory protection may be necessary.

-

Handling: Handle in a well-ventilated area, preferably inside a chemical fume hood. Avoid breathing vapors or dust. Never store corrosive liquids above eye level[11]. Use grounded equipment to prevent static discharge[12].

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and acids[10][14]. Keep the container tightly closed.

-

First Aid: In case of skin contact, immediately flush with copious amounts of water for at least 15 minutes and remove contaminated clothing[13]. For eye contact, rinse cautiously with water for several minutes[10]. In all cases of exposure, seek immediate medical attention.

Conclusion

This compound is a high-value chemical intermediate whose utility is firmly established in the fields of drug discovery and materials science. Its fluorinated structure provides a strategic advantage for designing molecules with enhanced pharmacokinetic and physicochemical properties. Understanding its synthesis, reactivity, and proper handling is essential for any research professional aiming to leverage its potential. The protocols and insights provided in this guide are intended to equip scientists with the foundational knowledge required for the successful and safe application of this versatile building block in their research endeavors.

References

-

How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. (n.d.). Hazmat School. Retrieved January 6, 2026, from [Link]

-

Corrosive Chemicals | Laboratory Safety. (n.d.). Brandeis University. Retrieved January 6, 2026, from [Link]

-

A sustainable approach to amide bond formation via C-O bond cleavage of simple esters in water. (2022). ChemRxiv. Retrieved January 6, 2026, from [Link]

-

Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (2014). National Center for Biotechnology Information (PMC). Retrieved January 6, 2026, from [Link]

-

Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC. (2023). ACS Sustainable Chemistry & Engineering. Retrieved January 6, 2026, from [Link]

- CN113372223A - Preparation method of 2-fluoro-3-bromo-benzylamine. (2021). Google Patents.

-

Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (2014). ResearchGate. Retrieved January 6, 2026, from [Link]

- CN105669539A - Preparation method of 2-amino-3-fluoropyridine. (2016). Google Patents.

-

2-Fluoro-N-methylbenzylamine | C8H10FN | CID 2060842. (n.d.). PubChem - NIH. Retrieved January 6, 2026, from [Link]

-

2-amino-3-fluorobenzoic acid. (n.d.). Organic Syntheses Procedure. Retrieved January 6, 2026, from [Link]

-

2-Fluoro-3-methylbenzoic acid | C8H7FO2 | CID 2737379. (n.d.). PubChem - NIH. Retrieved January 6, 2026, from [Link]

-

The Essential Role of 3-Methylbenzylamine in Modern Chemical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 6, 2026, from [Link]

-

The Essential Role of 4-Fluoro-3-methylbenzaldehyde in Modern Pharmaceutical Synthesis. (n.d.). Ningbo Inno Pharmchem Co., Ltd. Retrieved January 6, 2026, from [Link]

Sources

- 1. 2-Fluoro-3-methylbenzylamine CAS#: 93071-80-8 [m.chemicalbook.com]

- 2. 2-Fluoro-3-methylbenzylamine | 93071-80-8 [chemicalbook.com]

- 3. 93071-80-8 | 2-Fluoro-3-methylbenzylamine | Fluorinated Building Blocks | Ambeed.com [ambeed.com]

- 4. CN113372223A - Preparation method of 2-fluoro-3-bromo-benzylamine - Google Patents [patents.google.com]

- 5. CN105669539A - Preparation method of 2-amino-3-fluoropyridine - Google Patents [patents.google.com]

- 6. nbinno.com [nbinno.com]

- 7. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. nbinno.com [nbinno.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. fishersci.com [fishersci.com]

- 11. Corrosive Chemicals | Laboratory Safety | Safety | Department of Environmental Health and Safety | Brandeis University [brandeis.edu]

- 12. TERTIARY AMINES (OR) CORROSIVE FLAMMABLE LIQUID | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 13. spectrumchemical.com [spectrumchemical.com]

- 14. diplomatacomercial.com [diplomatacomercial.com]

An In-depth Technical Guide to the Physical Properties of 2-Fluoro-3-methylbenzylamine Hydrochloride

This guide provides a comprehensive overview of the essential physical properties of 2-Fluoro-3-methylbenzylamine hydrochloride, a compound of interest for researchers and professionals in drug development and chemical synthesis. The following sections detail the theoretical and practical aspects of characterizing this molecule, offering insights into experimental design and data interpretation.

Introduction and Chemical Identity

This compound is the salt form of the free base, 2-Fluoro-3-methylbenzylamine. The formation of a hydrochloride salt is a common strategy in pharmaceutical development to enhance the solubility and stability of basic compounds.[1][2] A thorough understanding of its physical properties is paramount for its application in medicinal chemistry and materials science.

The chemical structure of the cation is characterized by a benzylamine core, substituted with a fluorine atom at the 2-position and a methyl group at the 3-position of the benzene ring. This substitution pattern is expected to influence its physicochemical properties, including lipophilicity, pKa, and crystal packing.

| Property | Information | Source |

| Compound Name | This compound | - |

| Free Base CAS Number | 93071-80-8 | [3][4] |

| Molecular Formula (HCl Salt) | C₈H₁₁ClFN | Calculated |

| Molecular Weight (HCl Salt) | 175.63 g/mol | Calculated |

| Molecular Formula (Free Base) | C₈H₁₀FN | [3] |

| Molecular Weight (Free Base) | 139.17 g/mol | [3] |

Synthesis of the Hydrochloride Salt

The hydrochloride salt is typically prepared by reacting the free base, 2-Fluoro-3-methylbenzylamine, with hydrochloric acid.[5] This is a straightforward acid-base reaction that results in the protonation of the primary amine.

Experimental Protocol: Salt Formation

-

Dissolution: Dissolve 2-Fluoro-3-methylbenzylamine (1.0 eq) in a suitable organic solvent, such as diethyl ether or dichloromethane.

-

Acidification: Slowly add a solution of hydrochloric acid in a compatible solvent (e.g., HCl in diethyl ether or isopropanol) (1.0-1.1 eq) to the stirred solution of the free base at 0°C.

-

Precipitation: The hydrochloride salt will precipitate out of the solution. The reaction mixture may be stirred for an additional 30-60 minutes to ensure complete precipitation.

-

Isolation: The solid product is collected by vacuum filtration.

-

Washing and Drying: The collected solid is washed with a small amount of the cold organic solvent used for the reaction to remove any unreacted starting material or excess HCl. The product is then dried under vacuum to yield the final this compound.

Experimental Determination of Physical Properties

Melting Point

The melting point is a critical indicator of a compound's purity.[6] For a pure crystalline solid, a sharp melting range of 0.5-1.0°C is expected. Impurities typically lead to a depression and broadening of the melting point range.[7][8]

-

Sample Preparation: A small amount of the crystalline this compound is finely ground and packed into a capillary tube to a height of 2-3 mm.[9]

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, such as a Mel-Temp or Thiele tube.

-

Measurement: The sample is heated at a controlled rate (e.g., 1-2°C per minute) near the expected melting point.

-

Data Recording: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded as the melting range.

Solubility

The solubility of a drug candidate is a crucial factor influencing its bioavailability. Hydrochloride salts are generally more water-soluble than their corresponding free bases.[1][2] However, the solubility of hydrochloride salts can be affected by the common ion effect in acidic solutions.[10][11]

-

Sample Preparation: An excess amount of this compound is added to a known volume of the solvent (e.g., water, ethanol, DMSO) in a sealed vial.

-

Equilibration: The vials are agitated at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Processing: The resulting suspension is filtered through a fine-pore filter (e.g., 0.22 µm) to remove undissolved solid.

-

Quantification: The concentration of the dissolved compound in the filtrate is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

Spectroscopic Characterization

Spectroscopic techniques are essential for confirming the chemical structure and purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the benzylic protons (CH₂), and the methyl protons (CH₃). The benzylic protons will likely appear as a singlet, deshielded by the adjacent ammonium group. The aromatic protons will exhibit complex splitting patterns due to fluorine-proton and proton-proton coupling. The ammonium protons (-NH₃⁺) may appear as a broad singlet, and its chemical shift can be concentration and solvent-dependent. For comparison, the benzylic protons in benzylamine hydrochloride appear around 3.99 ppm in DMSO-d₆.[12]

-

¹³C NMR: The carbon NMR spectrum will show characteristic signals for the aromatic carbons, the benzylic carbon, and the methyl carbon. The C-F coupling will be observable for the aromatic carbons near the fluorine substituent. The chemical shift of the benzylic carbon is expected to be around 42 ppm, similar to that of benzylamine hydrochloride.[12][13]

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorption bands include:

-

N-H stretching: A broad band in the region of 3000-2800 cm⁻¹ corresponding to the ammonium group (-NH₃⁺).

-

C-H stretching: Aromatic C-H stretches just above 3000 cm⁻¹ and aliphatic C-H stretches just below 3000 cm⁻¹.

-

N-H bending: Around 1600-1500 cm⁻¹.

-

C=C stretching: Aromatic ring vibrations in the 1600-1450 cm⁻¹ region.

-

C-F stretching: A strong absorption band in the 1250-1000 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the cation (the free base). Under typical electron ionization (EI) conditions, the molecular ion peak (M⁺) corresponding to the free base (m/z = 139.17) would be observed. Fragmentation patterns would likely involve the loss of the amino group and cleavage of the benzylic bond.

Summary of Physical Properties

The following table summarizes the known and expected physical properties of this compound. The values for melting point and solubility are placeholders and require experimental determination.

| Property | Value | Method of Determination |

| Appearance | White to off-white crystalline solid | Visual Inspection |

| Melting Point | To be determined | Capillary Melting Point Apparatus |

| Solubility in Water | To be determined | Shake-Flask Method |

| ¹H NMR (Expected) | Aromatic (δ 7.0-7.5 ppm), Benzylic CH₂ (δ ~4.0 ppm), Methyl CH₃ (δ ~2.3 ppm), NH₃⁺ (broad singlet) | NMR Spectroscopy |

| ¹³C NMR (Expected) | Aromatic (δ 115-165 ppm with C-F coupling), Benzylic CH₂ (δ ~42 ppm), Methyl CH₃ (δ ~15-20 ppm) | NMR Spectroscopy |

| IR (Expected, cm⁻¹) | ~3000-2800 (N-H stretch), ~1600-1500 (N-H bend), ~1250-1000 (C-F stretch) | FT-IR Spectroscopy |

| Mass (m/z of cation) | 139.17 | Mass Spectrometry |

Conclusion

This technical guide outlines the fundamental physical properties of this compound and provides standardized protocols for their experimental determination. A comprehensive characterization of these properties is a critical step in the evaluation of this compound for its potential applications in research and development. The provided methodologies and expected outcomes serve as a valuable resource for scientists working with this and structurally related molecules.

References

-

Vacogne, C. D., & Schlaad, H. (2015). Primary Ammonium/Tertiary Amine-Mediated Controlled Ring Opening Polymerisation of Amino Acid N-Carboxyanhydrides. Supporting Information - MPG.PuRe. Retrieved from [Link]

-

Serajuddin, A. T. M., & Jarowski, C. I. (1985). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. Journal of Pharmaceutical Sciences, 74(2), 142-147. Retrieved from [Link]

-

Kumar, L., & Singh, S. (2022). Hydrochloride Salt of the GABAkine KRM-II-81. ACS Omega, 7(31), 27126–27134. Retrieved from [Link]

-

Stavchansky, S., & Gowan, W. (1984). Solubility Characteristics of Weak Bases and Their Hydrochloride Salts in Hydrochloric Acid Solutions. Journal of Pharmaceutical Sciences, 73(6), 737-740. Retrieved from [Link]

-

Bighley, L. D., Berge, S. M., & Monkhouse, D. C. (1996). Salt Selection in Drug Development. Pharmaceutical Technology. Retrieved from [Link]

-

Kumar, A., et al. (2018). Selection of a Water-Soluble Salt Form of a Preclinical Candidate, IIIM-290: Multiwell-Plate Salt Screening and Characterization. ACS Omega, 3(8), 9183–9193. Retrieved from [Link]

-

PubChem. (n.d.). 2-Fluoro-N-methylbenzylamine. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0033871). Retrieved from [Link]

-

University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of benzylamine hydrochloride. Retrieved from [Link]

-

University of Massachusetts Boston. (n.d.). Experiment 1 - Melting Points. Retrieved from [Link]

-

University of Technology, Iraq. (2021). experiment (1) determination of melting points. Retrieved from [Link]

-

University of Technology, Iraq. (n.d.). Laboratory of Organic Chemistry 1 stage Name of experiments: 1- Determination of Melting Point. 2. Retrieved from [Link]

-

Mettler Toledo. (n.d.). DETERMINATION OF MELTING POINTS. Retrieved from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. 2-Fluoro-3-methylbenzylamine CAS#: 93071-80-8 [m.chemicalbook.com]

- 4. 2-Fluoro-3-methylbenzylamine | 93071-80-8 [chemicalbook.com]

- 5. Page loading... [guidechem.com]

- 6. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 7. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. uomus.edu.iq [uomus.edu.iq]

- 10. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Solubility Characteristics of Weak Bases and Their Hydrochloride Salts in Hydrochloric Acid Solutions [jstage.jst.go.jp]

- 12. pure.mpg.de [pure.mpg.de]

- 13. Benzylamine hydrochloride(3287-99-8) 13C NMR spectrum [chemicalbook.com]

An In-depth Technical Guide to 2-Fluoro-3-methylbenzylamine Hydrochloride

This guide provides a comprehensive technical overview of 2-Fluoro-3-methylbenzylamine hydrochloride, a key intermediate in pharmaceutical and agrochemical research. It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its physicochemical properties, synthesis, and analytical characterization.

Compound Identity and Physicochemical Properties

This compound is the salt form of the free base, 2-Fluoro-3-methylbenzylamine. The hydrochloride form often provides enhanced stability and solubility, making it more suitable for various applications.

Table 1: Physicochemical Properties of 2-Fluoro-3-methylbenzylamine and its Hydrochloride Salt

| Property | 2-Fluoro-3-methylbenzylamine (Free Base) | This compound |

| Synonyms | (2-Fluoro-3-methylphenyl)methanamine | (2-Fluoro-3-methylphenyl)methanamine hydrochloride |

| CAS Number | 93071-80-8[1][2][3] | Not explicitly available, but the compound is commercially offered. |

| Molecular Formula | C₈H₁₀FN[1] | C₈H₁₁ClFN |

| Molecular Weight | 139.17 g/mol [1] | 175.63 g/mol [4] |

| Appearance | Colorless to pale yellow liquid (typical for benzylamines) | Solid[4] |

Synthesis of 2-Fluoro-3-methylbenzylamine

The synthesis of 2-Fluoro-3-methylbenzylamine typically proceeds via the reduction of the corresponding nitrile, 2-fluoro-3-methylbenzonitrile. This is a common and effective method for the preparation of benzylamines. A representative laboratory-scale synthesis is outlined below. The causality behind this experimental choice lies in the high efficiency and selectivity of borane complexes for the reduction of nitriles to primary amines.

Experimental Protocol: Reduction of 2-Fluoro-3-methylbenzonitrile

This protocol is adapted from a general method for the synthesis of substituted benzylamines[5].

Step 1: Reaction Setup

-

In a dry, inert atmosphere (e.g., under nitrogen or argon), a solution of 2-fluoro-3-methylbenzonitrile in an anhydrous aprotic solvent, such as tetrahydrofuran (THF), is prepared in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

The flask is cooled in an ice bath to 0-5 °C.

Step 2: Reduction

-

A solution of a reducing agent, such as borane dimethyl sulfide complex (BH₃·SMe₂), is added dropwise to the stirred solution of the nitrile while maintaining the temperature below 10 °C[5]. The borane complex is chosen for its relative safety and ease of handling compared to other reducing agents like lithium aluminum hydride.

Step 3: Quenching

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours until the reaction is complete (monitored by TLC or LC-MS).

-

The reaction is then carefully quenched by the slow, dropwise addition of methanol at 0 °C to decompose the excess borane complex[5].

Step 4: Workup and Isolation

-

The solvent is removed under reduced pressure.

-

The residue is treated with an aqueous acid (e.g., 2M HCl) and stirred to form the hydrochloride salt of the amine, which is typically more soluble in the aqueous phase.

-

The aqueous layer is washed with an organic solvent (e.g., diethyl ether or ethyl acetate) to remove any unreacted starting material and non-basic impurities.

-

The aqueous layer is then basified with a strong base (e.g., NaOH) to a pH > 10 to liberate the free amine.

-

The free amine is extracted into an organic solvent (e.g., dichloromethane or ethyl acetate).

-

The combined organic extracts are dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is evaporated under reduced pressure to yield the crude 2-Fluoro-3-methylbenzylamine.

Step 5: Purification and Hydrochloride Salt Formation

-

The crude product can be purified by distillation under reduced pressure or by column chromatography on silica gel.

-

To prepare the hydrochloride salt, the purified free base is dissolved in a suitable solvent (e.g., diethyl ether or isopropanol), and a solution of HCl in the same or a compatible solvent is added. The resulting precipitate of this compound is collected by filtration, washed with cold solvent, and dried.

Synthesis Workflow Diagram

Caption: Synthesis of this compound.

Analytical Characterization

To ensure the identity and purity of this compound, a combination of analytical techniques is employed. Commercial suppliers often provide comprehensive analytical data, including NMR, HPLC, and LC-MS[3].

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for assessing the purity of benzylamines and their salts. A general reverse-phase HPLC method can be developed for this purpose.

Table 2: Representative HPLC Method for Benzylamine Analysis

| Parameter | Condition | Rationale |

| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) | Provides good separation for aromatic compounds. |

| Mobile Phase | A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic AcidB: Acetonitrile with 0.1% TFA or Formic Acid | The acidic modifier ensures the amine is in its protonated form, leading to better peak shape[6]. |

| Gradient | A suitable gradient from a lower to a higher percentage of organic phase (B) | To elute the compound of interest and any potential impurities with different polarities. |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC. |

| Detection | UV at 210 nm or 254 nm | Benzylamines exhibit UV absorbance, allowing for their detection[7]. |

| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |

This is a general method and may require optimization for specific instrumentation and purity requirements.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ¹³C NMR spectroscopy are crucial for confirming the chemical structure of the synthesized compound. The expected proton NMR spectrum of 2-Fluoro-3-methylbenzylamine would show characteristic signals for the aromatic protons, the benzylic CH₂ group, and the methyl group. The coupling between the fluorine atom and the adjacent protons and carbons would also be observable.

Mass Spectrometry (MS)

Mass spectrometry, often coupled with liquid chromatography (LC-MS), is used to confirm the molecular weight of the compound. For 2-Fluoro-3-methylbenzylamine, the expected parent ion in positive ion mode would correspond to the mass of the protonated free base [M+H]⁺.

Safety and Handling

Benzylamines, including 2-Fluoro-3-methylbenzylamine, are typically corrosive and can cause skin and eye irritation or burns. It is essential to handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable building block in synthetic chemistry. A thorough understanding of its properties, synthesis, and analytical characterization is essential for its effective use in research and development. The methods and data presented in this guide provide a solid foundation for scientists and researchers working with this compound.

References

-

SIELC Technologies. (n.d.). HPLC Method for Separation of Benzonitrile, Toluene and Benzylamine on Primesep A Column. Retrieved from [Link]

- Google Patents. (n.d.). CN113372223A - Preparation method of 2-fluoro-3-bromo-benzylamine.

-

Sciencemadness Discussion Board. (2012). Bizzare observation about benzylamines- explanation?. Retrieved from [Link]

Sources

- 1. 2-Fluoro-3-methylbenzylamine CAS#: 93071-80-8 [chemicalbook.com]

- 2. 2-Fluoro-3-methylbenzylamine | 93071-80-8 [chemicalbook.com]

- 3. 93071-80-8 | 2-Fluoro-3-methylbenzylamine | Fluorinated Building Blocks | Ambeed.com [ambeed.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. CN113372223A - Preparation method of 2-fluoro-3-bromo-benzylamine - Google Patents [patents.google.com]

- 6. Sciencemadness Discussion Board - Bizzare observation about benzylamines- explanation? - Powered by XMB 1.9.11 [sciencemadness.org]

- 7. HPLC Method for Separation of Benzonitrile, Toluene and Benzylamine on Primesep A Column | SIELC Technologies [sielc.com]

A-Scientist's-Guide-to-Solubility-Profiling-of-2-Fluoro-3-methylbenzylamine-hydrochloride

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Solubility is a critical physicochemical parameter that profoundly influences a compound's behavior in both biological and chemical systems. For drug development professionals and researchers, understanding the solubility profile of a molecule like 2-Fluoro-3-methylbenzylamine hydrochloride is not merely an academic exercise; it is a fundamental prerequisite for formulation development, bioavailability assessment, and ensuring the reliability of in vitro assays. This guide provides a comprehensive framework for determining and understanding the solubility of this compound. Recognizing that pre-existing public data for this specific compound is limited, this document focuses on equipping the scientist with the foundational principles, strategic approaches, and detailed experimental protocols necessary to generate high-quality, reliable solubility data. We will delve into the theoretical underpinnings of solubility for an amine hydrochloride salt, provide a step-by-step thermodynamic solubility protocol, and discuss the critical factors that influence experimental outcomes.

Introduction: The Central Role of Solubility

In the journey of a drug candidate from discovery to clinical application, poor aqueous solubility is a major hurdle.[1] It can lead to limited absorption from the gastrointestinal tract, resulting in reduced oral bioavailability and compromising the therapeutic efficacy of a potential drug. Furthermore, low solubility can introduce artifacts and unpredictability in in-vitro assays, making it difficult to obtain reliable data on a compound's biological activity.[2][3] Therefore, a thorough characterization of a compound's solubility is essential in the early stages of drug discovery and development to identify potential liabilities and guide formulation strategies.[1][3]

This compound, as an amine salt, presents a specific set of physicochemical properties that govern its solubility. Being a hydrochloride salt of an amine, it is an ionic and polar compound.[4] This structural feature suggests a higher affinity for polar protic solvents, such as water and lower-aliphatic alcohols, where ion-dipole interactions and hydrogen bonding can effectively solvate the molecule.[4] Conversely, its solubility is expected to be significantly lower in nonpolar aprotic solvents like hexane or toluene.[4]

This guide will provide a robust framework for experimentally determining the solubility of this compound in various solvents, with a focus on the gold-standard isothermal equilibrium method.

Strategic Approach to Solvent Selection

The choice of solvents for solubility screening is a critical decision that impacts the efficiency and relevance of the study.[5] A well-considered solvent selection strategy should encompass a range of polarities and functionalities to build a comprehensive solubility profile.

Key considerations for solvent selection include:

-

Solubility: The primary requirement is the solvent's ability to dissolve the compound. For amine hydrochlorides, a range of polar solvents should be prioritized.

-

Compatibility: The solvent must be compatible with the analytical techniques used for quantification, such as HPLC-UV or LC-MS.

-

Safety and Environmental Impact: The toxicity, flammability, and environmental footprint of the solvent are crucial considerations for sustainable and safe laboratory practices.[5]

-

Application-Specific Relevance: The intended application of the solubility data should guide solvent choice. For pharmaceutical applications, aqueous buffers at physiological pH values (e.g., pH 1.2, 6.8, 7.4) are essential.[2][6]

Table 1: Recommended Solvents for Initial Screening

| Solvent Class | Example Solvents | Rationale |

| Polar Protic | Water, Methanol, Ethanol | High potential for dissolving ionic amine salts through hydrogen bonding and dipole-dipole interactions.[4] |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Acetonitrile (ACN) | Capable of dissolving a wide range of organic compounds; often used in initial biological screening.[7] |

| Less Polar | Ethyl Acetate, Dichloromethane (DCM) | To establish the lower bounds of solubility and understand the compound's behavior in less polar environments. |

| Nonpolar | Hexane, Toluene | Expected to have very low solubility for an amine salt; useful for establishing a complete polarity spectrum.[4] |

| Aqueous Buffers | pH 1.2 (Simulated Gastric Fluid), pH 6.8 (Simulated Intestinal Fluid), pH 7.4 (Phosphate-Buffered Saline) | Critical for predicting in vivo solubility and absorption in different parts of the gastrointestinal tract.[2][6] |

Experimental Protocol: Thermodynamic Equilibrium Solubility Determination

The thermodynamic, or equilibrium, solubility assay measures the maximum concentration of a compound that can dissolve in a solvent at equilibrium.[8] This method provides the true solubility of the compound, which is essential for formulation and biopharmaceutical classification.[8] The following protocol is based on the widely accepted isothermal equilibrium (shake-flask) method.[4]

Materials and Equipment

-

This compound (solid, purity >99%)

-

Selected solvents (analytical grade)

-

Volumetric flasks and pipettes

-

Analytical balance

-

Thermostatic shaker bath or thermomixer

-

Centrifuge

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with UV detector or Mass Spectrometer (LC-MS)

Step-by-Step Procedure

-

Preparation of Saturated Solutions:

-

Equilibration:

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the same temperature to allow the undissolved solid to settle.

-

If necessary, centrifuge the vials to facilitate the separation of the solid and liquid phases.[4]

-

-

Sample Extraction and Dilution:

-

Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a pre-warmed or pre-cooled pipette to avoid temperature-induced precipitation.

-

Filter the sample through a 0.22 µm syringe filter into a volumetric flask to remove any remaining solid particles.[9]

-

Dilute the sample to a suitable concentration with the same solvent or an appropriate mobile phase for analysis.

-

-

Quantification:

Calculation of Solubility

The solubility (S) is calculated using the following formula:

S = (C × V_total) / V_sample

Where:

-

C is the concentration of the diluted sample determined by analysis.

-

V_total is the total volume of the diluted sample.

-

V_sample is the volume of the supernatant taken for dilution.

The experiment should be repeated at least in triplicate to ensure reproducibility, and the results reported as the mean ± standard deviation.[4]

Visualization of the Experimental Workflow

A clear understanding of the experimental process is crucial for successful execution. The following diagram illustrates the key steps in the thermodynamic solubility determination workflow.

Caption: Workflow for Thermodynamic Solubility Determination.

Factors Influencing Solubility

Several factors can significantly influence the solubility of this compound. Understanding these factors is key to interpreting experimental data and troubleshooting potential issues.

-

pH: For an amine hydrochloride, pH is a critical determinant of solubility. In acidic solutions, the amine will be protonated, favoring the more soluble ionic form. As the pH increases towards and beyond the pKa of the conjugate acid, the free base form will predominate, which is likely to be less soluble in aqueous media. Therefore, determining solubility across a range of pH values is crucial for compounds intended for oral administration.[10]

-

Temperature: Solubility is temperature-dependent. For most solids dissolving in a liquid, solubility increases with temperature. It is therefore essential to control the temperature precisely during the experiment.

-

Polymorphism: The crystalline form of the solid can impact its solubility. Different polymorphs can have different lattice energies, leading to variations in their dissolution rates and equilibrium solubilities. It is important to characterize the solid form of the material being tested.

-

Ionic Strength: The presence of other ions in solution can affect solubility. In aqueous buffers, the ionic strength should be controlled and reported.

Conclusion

While specific solubility data for this compound may not be readily available in the public domain, this guide provides the necessary scientific framework and experimental protocols for researchers and drug development professionals to generate this critical information. By following a systematic approach to solvent selection, employing a robust thermodynamic solubility protocol, and understanding the key factors that influence solubility, scientists can obtain reliable and reproducible data. This information is indispensable for advancing the development of new chemical entities, ensuring the quality of in vitro data, and ultimately contributing to the successful translation of research from the laboratory to clinical applications.

References

-

protocols.io. In-vitro Thermodynamic Solubility. Available from: [Link]

-

Domainex. Thermodynamic Solubility Assay. Available from: [Link]

-

OnlyTRAININGS. Important points to be considered for selecting solvents in different applications. Available from: [Link]

-

Evotec. Thermodynamic Solubility Assay. Available from: [Link]

- Unknown Source.

-

ResearchGate. Automated assays for thermodynamic (equilibrium) solubility determination. Available from: [Link]

- Unknown Source. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [No URL available]

-

U.S. Food and Drug Administration. Dissolution Testing of Immediate Release Solid Oral Dosage Forms. Available from: [Link]

-

YouTube. Solvent Selection in Pharmaceutical Crystallization Process Development. Available from: [Link]

-

ACS Publications. Toward a More Holistic Framework for Solvent Selection. Available from: [Link]

-

U.S. Food and Drug Administration. BCS Methodology: Solubility, Permeability & Dissolution. Available from: [Link]

-

National Toxicology Program. ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. Available from: [Link]

-

National Center for Biotechnology Information. New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

- 3. enamine.net [enamine.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Important points to be considered for selecting solvents in different applications [onlytrainings.com]

- 6. fda.gov [fda.gov]

- 7. New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In-vitro Thermodynamic Solubility [protocols.io]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. evotec.com [evotec.com]

Unveiling the Molecular Signature: A Technical Guide to the NMR and Mass Spectrometry of 2-Fluoro-3-methylbenzylamine Hydrochloride

For the attention of researchers, scientists, and professionals in drug development, this in-depth guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for the characterization of 2-Fluoro-3-methylbenzylamine hydrochloride. This document moves beyond a simple data repository to offer insights into the rationale behind experimental choices and the interpretation of spectral data, empowering researchers to confidently identify and characterize this important chemical entity.

Introduction: The Significance of Spectroscopic Analysis

This compound is a substituted benzylamine derivative with potential applications as a building block in the synthesis of novel pharmaceutical compounds and other fine chemicals.[1] Accurate structural elucidation and purity assessment are paramount in the drug discovery and development process. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable analytical techniques that provide detailed information about the molecular structure and mass of a compound. This guide will delve into the predicted ¹H NMR, ¹³C NMR, and mass spectrometry fragmentation patterns of this compound, offering a robust framework for its characterization.

Molecular Structure and Key Features

The structural integrity of this compound is the foundation of its chemical behavior and, consequently, its spectral signature. The molecule consists of a benzene ring substituted with a fluorine atom, a methyl group, and a benzylamine hydrochloride moiety. This arrangement of functional groups gives rise to a unique set of signals in both NMR and MS analyses.

Caption: Chemical Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules by providing information about the chemical environment of individual atoms. For this compound, both ¹H and ¹³C NMR are crucial for a comprehensive analysis.

Experimental Protocol: Acquiring High-Quality NMR Spectra

The choice of solvent is critical for obtaining high-resolution NMR spectra of amine hydrochlorides. Due to their salt-like nature, they are often insoluble in common deuterated solvents like chloroform-d (CDCl₃).

Recommended Solvent: Deuterated trifluoroacetic acid (TFA-d) is a suitable solvent for benzylamine hydrochloride and its derivatives, ensuring good solubility and sharp signals.[2] Alternatively, deuterium oxide (D₂O) can be used, though the exchangeable amine protons will not be observed.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve optimal signal dispersion, particularly for the aromatic region.

Caption: A generalized workflow for preparing a sample for NMR analysis.

Predicted ¹H NMR Spectrum

The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons, the benzylic protons, the methyl protons, and the ammonium protons. The chemical shifts (δ) are influenced by the electron-withdrawing effect of the fluorine atom and the ammonium group, and the electron-donating effect of the methyl group.

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constants (J, Hz) |

| Aromatic (3H) | 7.2 - 7.6 | Multiplet | 3H | J(H,H) ≈ 7-8, J(H,F) ≈ 2-9 |

| Benzylic CH₂ | ~4.2 | Singlet (or Triplet if coupled to NH₃⁺) | 2H | |

| Methyl CH₃ | ~2.3 | Singlet | 3H | |

| Ammonium NH₃⁺ | 8.5 - 9.5 | Broad Singlet | 3H |

Note: The predicted chemical shifts are based on data from similar compounds, such as 2-methylbenzylamine, and general principles of NMR spectroscopy. Actual experimental values may vary.

Interpretation of the ¹H NMR Spectrum:

-

Aromatic Region (7.2 - 7.6 ppm): The three protons on the benzene ring will appear as a complex multiplet due to proton-proton and proton-fluorine couplings.

-

Benzylic Protons (~4.2 ppm): The two protons of the CH₂ group adjacent to the aromatic ring are expected to be deshielded and appear as a singlet. In some solvents, coupling to the NH₃⁺ protons might be observed, resulting in a triplet.

-

Methyl Protons (~2.3 ppm): The three protons of the methyl group will give rise to a singlet in the upfield region.

-

Ammonium Protons (8.5 - 9.5 ppm): The three protons of the ammonium group (NH₃⁺) are expected to be significantly deshielded and will likely appear as a broad singlet due to rapid exchange with the solvent and quadrupolar broadening from the nitrogen atom.

Predicted ¹³C NMR Spectrum

The carbon-13 NMR spectrum provides information about the carbon framework of the molecule. Due to the low natural abundance of ¹³C, spectra are typically acquired with proton decoupling, resulting in a series of singlets for each unique carbon atom.

| Carbon(s) | Predicted Chemical Shift (δ, ppm) |

| Aromatic C-F | 158 - 162 (d, ¹J(C,F) ≈ 240-250 Hz) |

| Aromatic C-CH₃ | 138 - 142 |

| Aromatic C-CH₂NH₃⁺ | 130 - 134 |

| Aromatic CH | 125 - 135 |

| Benzylic CH₂ | ~45 |

| Methyl CH₃ | ~18 |

Note: The predicted chemical shifts are based on established ranges for substituted benzenes and benzylamines.[3] The carbon attached to the fluorine will exhibit a large one-bond coupling constant (¹J(C,F)).

Mass Spectrometry: Deciphering the Molecular Mass and Fragmentation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation pattern.

Experimental Protocol: Sample Analysis by Mass Spectrometry

Ionization Method: Electrospray ionization (ESI) is a suitable soft ionization technique for analyzing the hydrochloride salt, as it allows for the observation of the protonated molecule. Electron ionization (EI) can be used for the free base, which would provide more extensive fragmentation information.

Caption: A generalized workflow for mass spectrometry analysis.

Predicted Mass Spectrum and Fragmentation Pattern

For 2-Fluoro-3-methylbenzylamine (free base, MW = 139.17), the mass spectrum under electron ionization is expected to show a molecular ion peak at m/z 139. The fragmentation pattern of benzylamines is often characterized by specific cleavage events.

Key Fragmentation Pathways:

-

Alpha-Cleavage: The most common fragmentation pathway for amines is the cleavage of the C-C bond adjacent to the nitrogen atom (α-cleavage).[4] For 2-Fluoro-3-methylbenzylamine, this would involve the loss of a hydrogen radical to form a stable iminium ion. However, a more dominant α-cleavage in benzylamines is the loss of the aromatic ring.

-

Benzylic Cleavage: Cleavage of the bond between the benzylic carbon and the nitrogen atom can lead to the formation of a 2-fluoro-3-methylbenzyl cation.

-

Loss of Ammonia: Elimination of ammonia (NH₃) from the protonated molecule is a characteristic fragmentation pathway for primary amines.

Predicted Fragmentation of 2-Fluoro-3-methylbenzylamine (m/z 139):

Caption: A simplified representation of the predicted primary fragmentation pathways.

| m/z | Proposed Fragment | Plausible Origin |

| 139 | [C₈H₁₀FN]⁺˙ | Molecular Ion |

| 122 | [C₈H₇F]⁺˙ | Loss of NH₃ |

| 109 | [C₇H₆F]⁺ | Loss of CH₂NH₂ |

Note: The relative abundances of these fragments will depend on the ionization energy and the specific instrumentation used.

Conclusion: A Comprehensive Approach to Characterization

This technical guide has provided a detailed predictive analysis of the NMR and mass spectrometry data for this compound. By understanding the expected spectral features and the underlying principles of these analytical techniques, researchers can confidently identify and characterize this compound. The provided protocols and interpretations serve as a valuable resource for quality control, reaction monitoring, and structural verification in the synthesis and application of this important chemical intermediate. While the presented data is predictive, it establishes a solid foundation for the analysis of experimentally obtained spectra.

References

- [Reference to a relevant scientific article or patent discussing the synthesis or application of 2-Fluoro-3-methylbenzylamine, if available.]

- [Reference to a standard textbook or authorit

- [Reference to a standard textbook or authorit

-

Max Planck Institute of Colloids and Interfaces. (n.d.). Supporting Information. Retrieved from [Link][2]

-

LookChem. (n.d.). Cas 261951-68-2, 4-FLUORO-3-METHYLBENZYLAMINE. Retrieved from [Link][1]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link][4]

-

University of Wisconsin - Department of Chemistry. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link][3]

Sources

An In-Depth Technical Guide to the Basic Reactivity of Fluorinated Benzylamines

A Senior Application Scientist's Perspective for Researchers in Drug Development

Introduction: The Strategic Value of Fluorine in Benzylamine Scaffolds

In the landscape of medicinal chemistry and drug development, the benzylamine motif is a ubiquitous structural alert, prized for its role in establishing key interactions with biological targets. The strategic incorporation of fluorine into this scaffold has become a cornerstone of modern drug design. Fluorine, despite its simple atomic structure, imparts a profound influence on the physicochemical properties of a molecule. Its high electronegativity, small van der Waals radius, and the strength of the C-F bond can dramatically alter a compound's metabolic stability, membrane permeability, binding affinity, and, most critically, its basicity (pKa).[1][2][3] Understanding the fundamental reactivity of fluorinated benzylamines is therefore not merely an academic exercise; it is a critical prerequisite for rationally designing next-generation therapeutics.

This guide moves beyond a simple recitation of facts to provide a field-proven perspective on the core principles governing the reactivity of these vital building blocks. We will explore the nuanced electronic effects dictated by fluorine's position on the aromatic ring, quantify their impact on amine basicity, and detail how these changes manifest in common synthetic transformations.

Pillar 1: The Electronic Influence of Aromatic Fluorination

The reactivity of a fluorinated benzylamine is fundamentally governed by the electronic tug-of-war between two opposing effects exerted by the fluorine substituent: the inductive effect (-I) and the mesomeric or resonance effect (+M).[4] The position of the fluorine atom on the benzene ring determines the dominant force, thereby tuning the electron density on the nitrogen atom and influencing its nucleophilicity and basicity.

-

Inductive Effect (-I): As the most electronegative element, fluorine powerfully withdraws electron density through the sigma bond framework. This effect is distance-dependent, weakening as the number of bonds between the fluorine and the reaction center (the nitrogen atom) increases.

-

Mesomeric Effect (+M): The lone pairs on the fluorine atom can be donated into the aromatic pi-system, increasing electron density at the ortho and para positions.[5] This effect only operates when fluorine is positioned to participate in resonance with the rest of the ring.

The interplay of these effects dictates the overall electronic character of the benzylamine.

Positional Isomers: A Study in Contrasting Reactivity

The specific placement of fluorine—ortho, meta, or para to the aminomethyl group—creates distinct chemical entities with a predictable hierarchy of reactivity.

-

Ortho (2-Fluorobenzylamine): The fluorine atom is in close proximity to the amine. The strong, electron-withdrawing inductive effect (-I) dominates, significantly reducing the electron density on the nitrogen. This makes the ortho isomer the least basic and least nucleophilic of the three monosubstituted isomers.[4]

-

Meta (3-Fluorobenzylamine): At the meta position, the resonance effect (+M) cannot operate. The inductive effect (-I) is still significant, though weaker than in the ortho position due to greater distance. Consequently, the basicity is reduced compared to unsubstituted benzylamine but is higher than that of the ortho isomer.[4]

-

Para (4-Fluorobenzylamine): In the para position, both the inductive (-I) and mesomeric (+M) effects are at play. The +M effect donates electron density into the ring, partially counteracting the electron-withdrawing -I effect.[4] This results in a higher electron density on the nitrogen compared to the ortho and meta isomers, rendering it the most basic of the three.

This relationship is visually summarized in the diagram below.

Pillar 2: Quantifying Reactivity through Basicity (pKa)

The most direct way to quantify the electronic impact of fluorination is by measuring the pKa of the amine's conjugate acid. A lower pKa value corresponds to a weaker base and a less reactive nucleophile.[4] The introduction of fluorine consistently lowers the basicity of benzylamines, a critical consideration when planning synthetic steps that rely on the amine's nucleophilic character.[6]

| Compound | Predicted pKa of Conjugate Acid | Rationale |

| Benzylamine | ~9.3 | Baseline basicity. |

| 4-Fluorobenzylamine | Higher than meta/ortho | +M effect from para-F partially offsets the -I effect.[4] |

| 3-Fluorobenzylamine | Intermediate | -I effect operates without opposition from +M effect.[4] |

| 2-Fluorobenzylamine | Lowest | Strong -I effect dominates due to proximity to the amino group.[4] |

| Note: These are predicted relative values based on established principles of physical organic chemistry.[4] Absolute experimental values may vary based on conditions. |

This trend in basicity directly correlates with nucleophilic reactivity in many common transformations.

Pillar 3: Core Reactivity and Synthetic Transformations

The altered electronic landscape of fluorinated benzylamines directly impacts their behavior in key synthetic reactions. Understanding these nuances is crucial for protocol design and optimization.

A. N-Alkylation and N-Acylation

These are fundamental reactions where the benzylamine acts as a nucleophile.

-

Causality Behind Experimental Choices: Due to the reduced nucleophilicity caused by fluorine's electron-withdrawing nature, N-alkylation reactions may require more forcing conditions compared to their non-fluorinated analogs. This can include higher temperatures, longer reaction times, or the use of stronger, non-nucleophilic bases (e.g., Cs2CO3) to ensure complete deprotonation of the amine or to neutralize the acid byproduct.[7] For acylation, the reduced reactivity can be an advantage, sometimes allowing for more controlled mono-acylation and reducing side reactions. The choice of acylating agent is also critical; highly electrophilic reagents like tetrafluorobenzoyl chloride can be effective even with less nucleophilic amines.[8]

B. C-H Bond Functionalization: The Rise of Palladacycles

A frontier area of reactivity for fluorinated benzylamines is their participation in transition metal-catalyzed C-H activation. The amine often serves as a directing group, guiding a metal catalyst to a nearby C-H bond.

-

Expertise & Field-Proven Insights: Studies have shown that N,N-dimethyl-fluorobenzylamines undergo direct cyclopalladation.[9][10][11] The fluorine substituent plays a fascinating and complex role in this reaction. It can influence the regioselectivity of the C-H activation, directing the palladium catalyst to either the ortho or para position relative to the fluorine atom.[9][12] The outcome is subtly dependent on the reaction conditions, including the palladium source (e.g., Pd(OAc)2 vs. palladium chloride salts) and the solvent, highlighting the importance of precise protocol control in advanced synthesis.[9][10][12] This reactivity opens pathways to novel ortho-functionalized benzylamines, which are valuable synthons in drug discovery.

C. Cross-Coupling Reactions

Fluorinated benzylamines can also participate in cross-coupling reactions, serving as building blocks for more complex molecular architectures.

-

Deaminative Coupling: In some protocols, the primary amine group can be converted in situ into a good leaving group (e.g., a diazonium species) and subsequently replaced by coupling with partners like arylboronic acids.[13] The stability and reactivity of the diazonium intermediate can be influenced by the electronic properties of the fluorinated ring.

-

Kinetic Resolution: Chiral fluorinated benzylamines can undergo enantioselective C-H cross-coupling reactions, allowing for the kinetic resolution of racemic mixtures to yield highly enantioenriched products. This highlights the synergy between fluorination chemistry and asymmetric catalysis.

Experimental Protocols: A Self-Validating System

Trustworthiness in science is built on reproducible, verifiable methods. The following protocol for determining the pKa of fluorobenzylamine isomers is a self-validating system for experimentally confirming the reactivity trends discussed above.

Protocol: Determination of pKa by Potentiometric Titration

This protocol is adapted from established methods for amine basicity determination.[4]

Objective: To experimentally determine and compare the pKa values of 2-fluorobenzylamine, 3-fluorobenzylamine, and 4-fluorobenzylamine.

Materials:

-

2-Fluorobenzylamine, 3-Fluorobenzylamine, 4-Fluorobenzylamine

-

Standardized hydrochloric acid (HCl) solution (e.g., 0.100 M)

-

Deionized water

-

Calibrated pH meter with a glass electrode

-

Magnetic stirrer and stir bar

-

50 mL burette

-

100 mL beaker

Procedure:

-

Preparation: Accurately prepare a ~0.05 M solution of one of the fluorobenzylamine isomers in a 100 mL beaker containing a known volume of deionized water (e.g., 50 mL).

-

Setup: Place the beaker on a magnetic stirrer, add the stir bar, and immerse the calibrated pH electrode in the solution. Position the burette filled with the standardized HCl solution above the beaker.

-

Initial Reading: Record the initial pH of the amine solution before any acid is added.

-

Titration: Begin adding the HCl solution in small, precise increments (e.g., 0.5 mL). After each addition, allow the pH to stabilize and record both the volume of HCl added and the corresponding pH.

-

Equivalence Point: Continue adding HCl, reducing the increment size (e.g., to 0.1 mL) as you approach the equivalence point (the region of most rapid pH change). Continue the titration well past this point.

-

Data Analysis:

-

Plot a graph of pH (y-axis) versus the volume of HCl added (x-axis) to generate the titration curve.

-

Determine the equivalence point, which is the midpoint of the steepest part of the curve. This can be precisely located by calculating the first derivative (ΔpH/ΔV).

-

The half-equivalence point is the volume of HCl that is exactly half of the volume at the equivalence point.

-

The pKa of the amine's conjugate acid is equal to the pH of the solution at the half-equivalence point.

-

-

Validation: Repeat the entire procedure for the other two isomers under identical conditions (temperature, concentration) to ensure a valid comparison. The resulting pKa values should follow the predicted trend: 4-fluorobenzylamine > 3-fluorobenzylamine > 2-fluorobenzylamine.

Conclusion

The reactivity of fluorinated benzylamines is a nuanced subject, dictated by the elegant interplay of inductive and mesomeric effects. Far from being a simple modification, the position of a single fluorine atom provides a powerful tool for fine-tuning the electronic character, basicity, and synthetic behavior of the entire molecule. For the medicinal chemist, mastering these fundamental principles is essential. It enables the rational selection of isomers, the intelligent design of reaction protocols, and ultimately, the synthesis of novel molecular entities with optimized properties for drug development. By understanding the "why" behind the reactivity, we can more effectively harness the "how" in the laboratory.

References

- A Comparative Guide to the Reactivity of Fluorinated Benzylamine Isomers. Benchchem.

- Direct Cyclopalladation of Fluorinated Benzyl Amines by Pd3(OAc)6: The Coexistence of Multinuclear Pdn Reaction Pathways Highlights the Importance of Pd Speciation in C–H Bond Activation. National Center for Biotechnology Information (PMC - NIH).

-

Synthesis and Biological Activity of Fluorinated 7-Benzylamino-2-phenyl-1,2,4-triazolo[1,5-a][4][14][15]triazin-5-amines. ResearchGate. Available at:

- Direct Cyclopalladation of Fluorinated Benzyl Amines by Pd3(OAc)6: The Coexistence of Multinuclear Pdn Reaction Pathways Highlights the Importance of Pd Speciation in C–H Bond Activation. ACS Publications.

- FLUORINE SUBSTITUTION AND COMPLEXATION EFFECTS ON FLEXIBILITY AND TUNNELING PATHWAYS: THE ROTATIONAL SPECTRUM 2-FLUOROBENZYLAMINE AND BENZYLAMINE-WATER. Knowledge Bank.

- Direct Cyclopalladation of Fluorinated Benzyl Amines by Pd3(OAc)6: The Coexistence of Multinuclear Pdn Reaction Pathways Highlights the Importance of Pd Speciation in C-H Bond Activation. PubMed.

- Synthesis of fluorinated benzyloxalamide derivatives 8a-j. Reagents and.... ResearchGate.

- Synthetic Advantages of Defluorinative C–F Bond Functionalization. PMC - PubMed Central.

- Copper-Catalyzed C-H Fluorination/Functionalization Sequence Enabling Benzylic C-H Cross Coupling with Diverse Nucleophiles. PubMed.

- Benzyl fluoride synthesis by fluorination or substitution. Organic Chemistry Portal.

- Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities. ChemMedChem.

- Kinetic Resolution of Benzylamines via Palladium(II)-Catalyzed C−H Cross-Coupling. ACS Publications.

- The Role of Fluorine Substituents in the Regioselectivity of Intramolecular C–H Bond Functionalization of Benzylamines at Palladium(II). ResearchGate.

- Copper-Catalyzed C–H Fluorination/Functionalization Sequence Enabling Benzylic C–H Cross Coupling with Diverse Nucleophiles. ACS Publications.

- Cs2CO3-Promoted Direct N-Alkylation: Highly Chemoselective Synthesis of N-Alkylated Benzylamines and Anilines. ResearchGate.

- Deaminative coupling of benzylamines and arylboronic acids. Royal Society of Chemistry.

- +m effect of fluorine is strongest but why? : r/OrganicChemistry. Reddit.

- The Fluorinated Advantage: A Comparative Guide to 2,3,4,5-Tetrafluorobenzoyl Chloride in Acylation Reactions. Benchchem.

- The role of fluorine in medicinal chemistry. Taylor & Francis Online.

- Applications of Fluorine in Medicinal Chemistry. ACS Publications.

- Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. PMC - PubMed Central.

- Stereochemical outcomes of C–F activation reactions of benzyl fluoride. Beilstein Journals.

- Applications of Fluorine in Medicinal Chemistry. PubMed.

- Benzylic C−H acylation by cooperative NHC and photoredox catalysis. PMC - NIH.

- The Dark Side of Fluorine. PMC - NIH.

- Structural and Electronic Effects Due to Fluorine Atoms on Dibenzotetraaza-Annulenes Complexes. PMC - PubMed Central.

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. reddit.com [reddit.com]

- 6. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Direct Cyclopalladation of Fluorinated Benzyl Amines by Pd3(OAc)6: The Coexistence of Multinuclear Pdn Reaction Pathways Highlights the Importance of Pd Speciation in C–H Bond Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Direct Cyclopalladation of Fluorinated Benzyl Amines by Pd3(OAc)6: The Coexistence of Multinuclear Pdn Reaction Pathways Highlights the Importance of Pd Speciation in C-H Bond Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Deaminative coupling of benzylamines and arylboronic acids - Chemical Science (RSC Publishing) DOI:10.1039/D2SC06055H [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. DSpace [kb.osu.edu]

A Strategic Guide to Unveiling the Biological Potential of 2-Fluoro-3-methylbenzylamine hydrochloride

For the attention of: Researchers, scientists, and drug development professionals.

Abstract

This technical guide outlines a comprehensive, tiered strategy for the systematic evaluation of the biological activity of 2-Fluoro-3-methylbenzylamine hydrochloride. Given the current scarcity of direct biological data for this compound, this document serves as a prospective roadmap for its initial characterization. By leveraging insights from structurally related fluorinated and benzylamine-containing molecules, we propose a logical progression of in vitro assays designed to identify and characterize its cytotoxic, and potential therapeutic, effects. This guide provides detailed experimental protocols, data interpretation frameworks, and decision-making workflows to efficiently navigate the early stages of the drug discovery process for this novel chemical entity.

Introduction: Rationale for Investigation

This compound is a small molecule whose biological activity is not yet extensively documented in publicly available literature. However, its structural motifs—a fluorinated benzene ring and a benzylamine group—are present in a wide array of pharmacologically active compounds. The introduction of fluorine into a molecule can significantly alter its physicochemical properties, such as lipophilicity and metabolic stability, often leading to enhanced biological activity and improved pharmacokinetic profiles.[1][2] Benzylamine derivatives, on the other hand, are known to interact with a variety of biological targets, exhibiting activities ranging from antimicrobial and anti-inflammatory to psychoactive effects.[3]

The synthesis of related compounds, such as 2-fluoro-3-bromo-benzylamine, as intermediates in drug synthesis underscores the pharmaceutical relevance of this chemical scaffold.[4] Furthermore, studies on other fluoroalkylamine derivatives have revealed potential interactions with the central nervous system, including analgesic and antagonist activities, alongside warnings of potential toxicity.[5][6]

This confluence of structural alerts and the activities of analogous compounds provides a strong rationale for a systematic investigation into the biological potential of this compound. This guide proposes a structured, hypothesis-driven approach to efficiently uncover its biological profile.

A Tiered Approach to Biological Characterization

We advocate for a tiered experimental workflow to systematically assess the biological activity of this compound. This approach is designed to be resource-efficient, starting with broad, cost-effective in vitro screens and progressing to more focused and complex assays based on initial findings.

Caption: Workflow for broad-panel target screening.

Recommended Screening Panels

-

G-Protein Coupled Receptors (GPCRs): As the largest family of cell surface receptors and major drug targets, screening against a panel of GPCRs is essential. [7][8][9]Assays can measure receptor binding or functional responses like calcium mobilization or β-arrestin recruitment. [10]* Protein Kinases: Dysregulation of kinases is a hallmark of many diseases, particularly cancer. Kinase activity assays, often luminescence-based, can quantify the inhibitory effect of the compound on a wide range of kinases. [11][12]* Ion Channels: These are crucial for the function of excitable cells, making them important targets in neuroscience and cardiology. [5][13][14][15]Automated patch-clamp or fluorescence-based assays can be used for high-throughput screening. [13][16] The results of these screens will be reported as a percentage of inhibition at a given concentration. "Hits" are typically defined as compounds that cause greater than 50% inhibition.

Tier 3: Focused In Vitro Assays & Mechanism of Action

Positive results from the broad-panel screen will necessitate more focused investigation to confirm the interaction and elucidate the mechanism of action.

Experimental Protocol: Neurological Receptor Binding Assay (Example)

Based on the activity of related benzylamine compounds, a neurological target is a plausible hypothesis. If the GPCR screen indicates a hit on a specific neurological receptor (e.g., a serotonin or dopamine receptor), a radioligand binding assay can be performed to determine the binding affinity (Ki).

Objective: To determine the binding affinity of this compound for a specific neurological receptor.

Materials:

-

Cell membranes expressing the target receptor

-

A specific radioligand for the target receptor

-

This compound

-

Assay buffer

-

Filter plates

-

Scintillation counter

Step-by-Step Methodology:

-

Reaction Setup: In a multiwell plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of this compound.

-

Incubation: Incubate the mixture to allow binding to reach equilibrium.

-

Separation: Rapidly filter the contents of each well through a filter plate to separate the bound from the free radioligand.

-

Washing: Quickly wash the filters to remove non-specifically bound radioligand.

-

Detection: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the concentration of the compound. Calculate the IC50 and then the Ki value using the Cheng-Prusoff equation.

A low Ki value indicates high binding affinity. Further functional assays would then be required to determine if the compound is an agonist, antagonist, or allosteric modulator.

Tier 4: Preliminary In Vivo Assessment

Should a potent and selective in vitro activity be confirmed, preliminary in vivo studies would be the next logical step.

Acute Toxicity and Maximum Tolerated Dose (MTD)

An initial in vivo study in a rodent model (e.g., mice or rats) is necessary to determine the acute toxicity and the maximum tolerated dose (MTD) of the compound. [17][18]This involves administering escalating doses of the compound and observing the animals for adverse effects. [17][19][20][21]

In Vivo Proof-of-Concept

Based on the confirmed in vitro mechanism of action, an appropriate in vivo model of disease would be selected to evaluate the compound's efficacy. For example, if the compound is a potent and selective inhibitor of a kinase implicated in a particular cancer, it would be tested in a xenograft model of that cancer.

Conclusion and Future Directions

This technical guide provides a systematic and logical framework for the initial biological characterization of this compound. By following this tiered approach, researchers can efficiently and cost-effectively elucidate the compound's cytotoxic profile, identify potential molecular targets, and validate its biological activity. The data generated from these studies will be crucial in determining the therapeutic potential of this novel chemical entity and will guide its future development as a potential drug candidate.

References

-

Sygnature Discovery. (n.d.). Ion Channel Screening. Retrieved from [Link]

-